molecular formula C16H16O B073316 1,3-Diphenyl-1-butanone CAS No. 1533-20-6

1,3-Diphenyl-1-butanone

Cat. No. B073316
CAS RN: 1533-20-6
M. Wt: 224.3 g/mol
InChI Key: GIVFXLVPKFXTCU-UHFFFAOYSA-N
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Description

1,3-Diphenyl-1-butanone is a chemical compound with significance in various scientific studies due to its unique structure and properties. It serves as a precursor for numerous chemical reactions and is studied for its synthesis, molecular structure, and reactivity.

Synthesis Analysis

The synthesis of 1,3-Diphenyl-1-butanone derivatives has been explored in the context of discovering new psychotropic agents and understanding their chemical reactivity. Sato and Uchimaru (1981) synthesized a series of 1,3-diphenyl-1-butanone derivatives, revealing insights into the rearranged products obtained from specific reactions (Sato & Uchimaru, 1981).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively analyzed using X-ray crystallography. Studies by Feng (2013) on 1,2-dis(1,3-diphenylpropan-2-yl)disulfane, a compound synthesized from 1,3-diphenyl-2-propanone, provide insights into the crystal structure and molecular configuration, highlighting the stability and structural characteristics of these molecules (Feng, 2013).

Chemical Reactions and Properties

Research on the chemical reactions and properties of 1,3-Diphenyl-1-butanone derivatives has shown the compound's reactivity and potential applications. Akaba et al. (1991) investigated the anodic oxidation of 1,1-diphenyl-2-methylpropene, leading to ketone formation and providing insights into the mechanisms of these reactions (Akaba et al., 1991).

Physical Properties Analysis

Studies on the physical properties of related compounds, such as those conducted by Barson, Bevington, and Huckerby (1990), have explored the reactivities of diarylbutadienes, including 1,4-diphenyl-1,3-butadiene, towards initiating radicals. These studies contribute to our understanding of the compound's stability and reactivity under various conditions (Barson, Bevington, & Huckerby, 1990).

Chemical Properties Analysis

The chemical properties of 1,3-Diphenyl-1-butanone and its derivatives are key to understanding their potential applications in various fields. Research by Nakayama, Hirashima, and Yokomori (1991) on a sterically hindered ketone derived from 1,3-diphenyl-1-butanone provides valuable information on its reactivity towards nucleophiles and the influence of steric effects on its chemical behavior (Nakayama, Hirashima, & Yokomori, 1991).

Scientific Research Applications

Metabolite Identification

Research has explored the metabolites of diphenidol, a compound related to 1,3-Diphenyl-1-butanone, focusing on its metabolic pathways in the human body. This includes studying the main metabolic pathways such as hydroxylation, oxidation, dehydration, and conjugation with glucuronic acid. This study is significant for drug safety assessment and clinical application (Liu Yang et al., 2021).

Chemical Synthesis and Reactions

1,1-Diphenyl-1-hydroxy-3-butanone, a variant of 1,3-Diphenyl-1-butanone, has been used as a precursor in catalytic aldol-transfer reactions, highlighting its utility in organic synthesis (Bixia Xi & V. Nevalainen, 2006). Additionally, the anodic oxidation of 1,1-diphenyl-2-methylpropene has been studied, leading to the formation of ketones like 3,3-diphenyl-2-butanone, demonstrating its potential in electrochemical applications (R. Akaba et al., 1991).

Psychotropic Agent Synthesis

In the search for new psychotropic agents, derivatives of 1,3-diphenyl-1-butanone have been synthesized, indicating its relevance in the development of new psychiatric medications (Makoto Sato & F. Uchimaru, 1981).

Structural and Spectroscopic Studies

Research has also been conducted on the structure and spectroscopic properties of compounds related to 1,3-Diphenyl-1-butanone, like 1,3-diphenyl-3-methyl-3-(trichlorogermyl)butanone-1, using quantum-chemical calculations. This indicates its application in the field of theoretical chemistry and material science (V. P. Feshin & E. V. Feshina, 2012).

Safety and Hazards

Safety data sheets suggest that contact with skin, eyes, or ingestion should be avoided. Dust formation should be avoided and adequate ventilation should be ensured .

Relevant Papers There are several relevant papers on 1,3-Diphenyl-1-butanone. For instance, a paper by Paulson et al. discusses the synthesis of 1,3-Diphenyl-1-butanone . Another paper discusses the synthesis of 1,3-Diphenyl-4-(4-substituted piperidinyl)-1-butanones .

properties

IUPAC Name

1,3-diphenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c1-13(14-8-4-2-5-9-14)12-16(17)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVFXLVPKFXTCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diphenyl-1-butanone

CAS RN

1533-20-6
Record name 1,3-Diphenyl-1-butanone
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Record name 1533-20-6
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Record name 3-PHENYLBUTYROPHENONE
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